molecular formula C19H13NO2 B12105953 Isosalviamine A

Isosalviamine A

Cat. No.: B12105953
M. Wt: 287.3 g/mol
InChI Key: ZBXNXVRDRXYXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isosalviamine A is a diterpene alkaloid isolated from the roots of Salvia trijuga, a plant belonging to the Lamiaceae family . This compound is known for its unique structure, which includes an oxazole ring. It has garnered significant interest due to its potential medicinal properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isosalviamine A involves several steps, including the extraction of the compound from the roots of Salvia trijuga using methanol. The structure of this compound is elucidated using various spectroscopic techniques such as 1H and 13C NMR spectra with the aid of COSY, NOESY, HMQC, and HMBC experiments .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis and extraction methods.

Chemical Reactions Analysis

Types of Reactions: Isosalviamine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . These solvents are used to dissolve the compound and facilitate the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Detailed studies on the reaction products are still ongoing.

Scientific Research Applications

Isosalviamine A has a wide range of scientific research applications, including:

Mechanism of Action

Isosalviamine A is compared with other similar diterpene alkaloids, such as Isosalviamine B and various tanshinones isolated from Salvia species . These compounds share structural similarities but differ in their biological activities and therapeutic potentials. This compound stands out due to its unique oxazole ring and the specific biological activities it exhibits.

Comparison with Similar Compounds

  • Isosalviamine B
  • Tanshinones (e.g., Tanshinone I, Tanshinone IIA)
  • Neosalvianen
  • Salvianen
  • Salvianan

Properties

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

5,17-dimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene

InChI

InChI=1S/C19H13NO2/c1-10-4-3-5-13-12(10)6-7-14-16(13)17-19(22-9-20-17)15-11(2)8-21-18(14)15/h3-9H,1-2H3

InChI Key

ZBXNXVRDRXYXHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC=N4

Origin of Product

United States

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